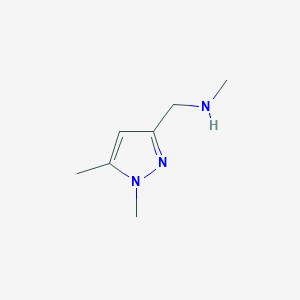
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine, also known as DMPM, is a chemical compound that is a member of the pyrazole family. It is a colourless, odourless, and water-soluble compound that has a variety of uses in scientific research and industrial applications. DMPM is a versatile compound that is used in a number of different fields, including biochemistry, organic chemistry, pharmaceuticals, and toxicology.
Scientific Research Applications
Application 1: Synthesis of β-ketoenol-pyrazole
- Summary of Application: A novel β-ketoenol-pyrazole has been synthesized . This new biomolecule was designed with a β-ketoenol group bounded to a pyrazolic moiety .
- Methods of Application: The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound . The structure was confirmed by FT-IR, 1H-NMR, 13C NMR, and mass spectroscopy .
- Results or Outcomes: The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing a moderate activity with an inhibition percentage of 46% . No significant effect was observed against three bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus) .
Application 2: Synthesis of 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol
- Summary of Application: A compound named 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol was synthesized .
- Methods of Application: The synthesis involved the reaction of 3-chloromethyl-1,5-dimethylpyrazole and 2-aminoethanol in acetonitrile under reflux for 6 hours . The residue was purified on an alumina column with (CH2Cl2/EtOH: 97/3) as eluent to give the title compound as a yellowish solid .
- Results or Outcomes: The synthesized compound was characterized using elemental microanalysis, FTIR, and 1H NMR techniques .
Application 3: Synthesis of 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol
- Summary of Application: A compound named 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol was synthesized .
- Methods of Application: The synthesis involved the reaction of 3-chloromethyl-1,5-dimethylpyrazole and 2-aminoethanol in acetonitrile under reflux for 6 hours . The residue was purified on an alumina column with (CH2Cl2/EtOH: 97/3) as eluent to give the title compound as a yellowish solid .
- Results or Outcomes: The synthesized compound was characterized using elemental microanalysis, FTIR, and 1H NMR techniques .
Application 4: Antileishmanial and Antimalarial Activities of Pyrazole Derivatives
- Summary of Application: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were synthesized and evaluated for their antileishmanial and antimalarial activities .
- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-4-7(5-8-2)9-10(6)3/h4,8H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUKYAXSSNWKLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428166 |
Source


|
| Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |
CAS RN |
852227-88-4 |
Source


|
| Record name | N,1,5-Trimethyl-1H-pyrazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
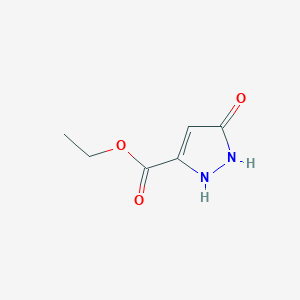
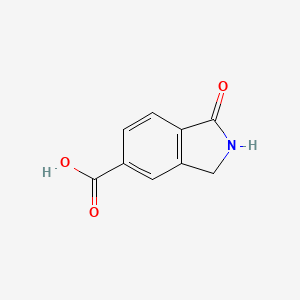





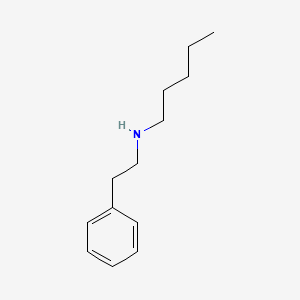
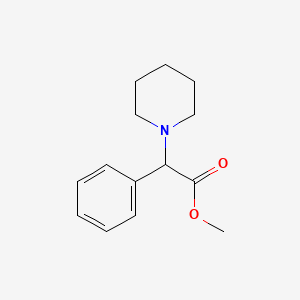
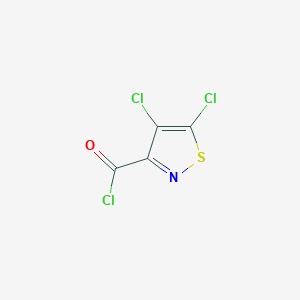
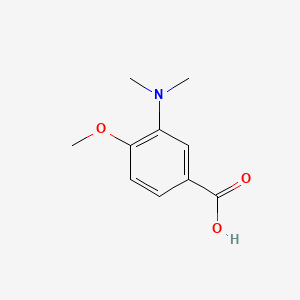
![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)
